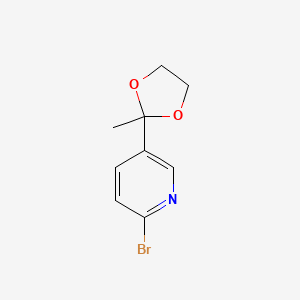
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
概要
説明
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a 2-methyl-1,3-dioxolane group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted pyridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under basic conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学的研究の応用
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine depends on its specific applicationFor example, in coupling reactions, the bromine atom participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms .
類似化合物との比較
Similar Compounds
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the methyl group on the dioxolane ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group instead of a bromopyridine structure.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a bromine atom and a 2-methyl-1,3-dioxolane ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWZKJIIXWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














